1-Neopentylpiperidine-4-carbaldehyde CAS 917898-69-2 properties
1-Neopentylpiperidine-4-carbaldehyde CAS 917898-69-2 properties
An In-depth Technical Guide to 1-Neopentylpiperidine-4-carbaldehyde (CAS 917898-69-2)
Disclaimer: Direct experimental data for 1-Neopentylpiperidine-4-carbaldehyde (CAS 917898-69-2) is limited in publicly available scientific literature. This guide has been compiled by leveraging data from structurally analogous compounds and established principles of organic chemistry to provide a comprehensive overview for research and development purposes.
Introduction
1-Neopentylpiperidine-4-carbaldehyde is a heterocyclic organic compound featuring a piperidine ring N-substituted with a neopentyl group and a formyl group at the 4-position. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The aldehyde functionality serves as a versatile synthetic handle for a wide array of chemical transformations, making this compound a potentially valuable building block in drug discovery and materials science. This guide provides an in-depth analysis of its predicted properties, a plausible synthetic route, potential applications, and safety considerations, drawing upon data from closely related analogues.
Physicochemical Properties
The physicochemical properties of 1-Neopentylpiperidine-4-carbaldehyde are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value |
| CAS Number | 917898-69-2 |
| Molecular Formula | C11H21NO |
| Molecular Weight | 183.29 g/mol |
| Appearance | Predicted to be a colorless to pale yellow liquid |
| Boiling Point | Estimated to be in the range of 220-250 °C |
| Density | Estimated to be approximately 0.95-1.05 g/cm³ |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. |
Proposed Synthesis
A plausible and efficient synthesis of 1-Neopentylpiperidine-4-carbaldehyde can be envisioned through the oxidation of the corresponding primary alcohol, (1-neopentylpiperidin-4-yl)methanol. This precursor can be synthesized via reductive amination of piperidine-4-methanol with neopentyl aldehyde followed by N-alkylation. An alternative final step is the reduction of a suitable carboxylic acid ester derivative. A common and effective method for the oxidation of the primary alcohol to the aldehyde is the Swern oxidation or a TEMPO-catalyzed oxidation, which are known for their mild conditions and high yields.[1][2]
Hypothetical Step-by-Step Protocol: TEMPO-Catalyzed Oxidation
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Dissolution: Dissolve (1-neopentylpiperidin-4-yl)methanol (1 equivalent) in dichloromethane (DCM).
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Catalyst Addition: Add 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) (0.05 equivalents) and sodium bromide (NaBr) (0.1 equivalents) to the solution.
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Oxidant Addition: Slowly add an aqueous solution of sodium hypochlorite (NaOCl) (1.2 equivalents) while maintaining the temperature at 0 °C.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Quenching: Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na2S2O3).
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Extraction: Separate the organic layer and extract the aqueous layer with DCM.
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Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
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Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 1-Neopentylpiperidine-4-carbaldehyde.
Caption: Proposed synthesis of 1-Neopentylpiperidine-4-carbaldehyde.
Potential Applications in Drug Development
The piperidine moiety is a cornerstone in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The aldehyde group in 1-Neopentylpiperidine-4-carbaldehyde opens up numerous possibilities for its application in the synthesis of more complex molecules.
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Scaffold for Novel Therapeutics: The piperidine ring can be further functionalized to generate libraries of compounds for screening against various biological targets. Piperidine carboxamides, for instance, have been identified as potent anaplastic lymphoma kinase (ALK) inhibitors.[3]
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PROTAC Linkers: The aldehyde can be used to construct linkers for Proteolysis Targeting Chimeras (PROTACs). Piperidine-4-carbaldehyde itself is utilized as a PROTAC linker to optimize target protein affinity and improve degradation efficiency.[4]
-
Intermediate for Heterocyclic Synthesis: Aldehydes are key precursors for the synthesis of various heterocyclic systems, such as pyrazoles, which have demonstrated potential antidepressant activity. The neopentyl group can provide steric bulk, potentially influencing the selectivity and pharmacokinetic properties of the final compounds.
Caption: Potential applications of 1-Neopentylpiperidine-4-carbaldehyde.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the neopentyl group, the piperidine ring protons, and the aldehyde proton.
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Aldehyde Proton (-CHO): A singlet at around δ 9.6 ppm.[5]
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Neopentyl Protons (-CH₂-C(CH₃)₃): A singlet for the nine methyl protons at approximately δ 0.9 ppm and a singlet for the two methylene protons adjacent to the nitrogen at around δ 2.1 ppm.
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Piperidine Ring Protons: A series of multiplets between δ 1.5 and 3.0 ppm. The protons alpha to the nitrogen will be the most downfield.
¹³C NMR Spectroscopy
The carbon NMR spectrum would be expected to display signals corresponding to each unique carbon atom.
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Aldehyde Carbonyl Carbon: A signal in the range of δ 200-205 ppm.
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Neopentyl Carbons: Signals for the quaternary carbon, the methylene carbon, and the methyl carbons.
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Piperidine Ring Carbons: Signals in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong carbonyl stretch of the aldehyde.
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C=O Stretch (Aldehyde): A strong absorption band in the region of 1720-1740 cm⁻¹.[6]
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C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
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C-H Stretch (Aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region.
Safety and Handling
Based on the Safety Data Sheets (SDS) of structurally related piperidine and aldehyde compounds, 1-Neopentylpiperidine-4-carbaldehyde should be handled with care.
-
Hazards: It is predicted to be a combustible liquid that may be harmful if swallowed or inhaled.[7] It may cause skin and eye irritation or burns.[7][8]
-
Precautions: Handle in a well-ventilated area, preferably in a fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[7][8]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8] If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[8]
Conclusion
1-Neopentylpiperidine-4-carbaldehyde, while not extensively documented, represents a promising chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its versatile aldehyde functionality, coupled with the proven utility of the piperidine scaffold, makes it an attractive target for researchers in drug discovery and materials science. The predictive data and synthetic strategies outlined in this guide provide a solid foundation for its further exploration and application. As with any novel compound, all experimental work should be conducted with appropriate safety precautions.
References
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Capot Chemical. (2008, November 4). Material Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). 4-Piperidinecarboxaldehyde. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-benzylpiperidine-4-carboxaldehyde. Retrieved from [Link]
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Molbase. (n.d.). piperidine-4-carbaldehyde (50675-20-2) Introduce. Retrieved from [Link]
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The Good Scents Company. (n.d.). malonaldehyde, 542-78-9. Retrieved from [Link]
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PubMed. (2012, February 23). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Retrieved from [Link]
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PMC. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Retrieved from [Link]
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PubChem. (n.d.). CID 164179898 | Al2H3. Retrieved from [Link]
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Drug Information. (n.d.). piridine-4-aldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
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ResearchGate. (2017, January 6). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Retrieved from [Link]
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